molecular formula C5H7Cl2N B1377394 4,5-Dichloro-1,2,3,6-tetrahydropyridine CAS No. 1432680-16-4

4,5-Dichloro-1,2,3,6-tetrahydropyridine

Cat. No.: B1377394
CAS No.: 1432680-16-4
M. Wt: 152.02 g/mol
InChI Key: MAHOVBPJXQWRSZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C5H7Cl2N . It is a hydrochloride salt with a molecular weight of 188.48 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound hydrochloride is 1S/C5H7Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h8H,1-3H2;1H . This indicates the presence of two chlorine atoms attached to the tetrahydropyridine ring.


Physical and Chemical Properties Analysis

This compound is a powder that is insoluble in water . The compound has a density of 0.913 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

4,5-Dichloro-1,2,3,6-tetrahydropyridine has been a subject of research primarily in the field of chemical synthesis and characterization. For instance, the synthesis of 5,6-dihydropyridine, closely related to this compound, has been achieved through methods like flash vacuum thermolysis or dehydrochlorination over solid bases, with its properties characterized using NMR and IR spectra (Lasne, Ripoll, Guillemin, & Denis, 1985).

Chemical Synthesis Approaches

Research has also delved into efficient synthesis methods for related pyridines, demonstrating the conversion of cyclic six-membered imines, such as 2,3,4,5-tetrahydropyridines, into pyridines through α, α-dichlorination and dehydrochlorination processes (Kimpe, Keppens, & Fonck, 1996).

Modular Assembly Reaction

A notable study described a concise method for synthesizing 1,2,3,4-tetrahydropyridines, which involves using 2-alkoxy-3,4-dihydropyran as a precursor. This method has facilitated the preparation of various drug-like polyheterocycles (Sun et al., 2014).

Potential Anti-inflammatory Agents

Research in the 1990s explored the synthesis of N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines, compounds known to possess activities such as analgesic and anti-inflammatory properties (Rao et al., 1995).

Electrophilic Chemistry

The electrophilic chemistry of 1,2,3,6-tetrahydropyridines was studied in superacids, leading to the synthesis of aryl-substituted piperidines. This highlights the potential for creating diverse compounds through electrophilic intermediates (Klumpp et al., 2001).

Multifunctionalized Synthesis

The synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines has been achieved using l-proline-catalyzed multicomponent reactions, demonstrating the compound's versatility in organic synthesis (Jiang, Li, & Chen, 2010).

Library Synthesis for Diversity

The creation of a library of 5,6-unsubstituted 1,4-dihydropyridines and their application in generating structurally diverse fused nitrogen heterocycles, further emphasizes the chemical diversity achievable with tetrahydropyridine derivatives (Maiti, Sridharan, & Menéndez, 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4,5-dichloro-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2N/c6-4-1-2-8-3-5(4)7/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHOVBPJXQWRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichloro-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4,5-Dichloro-1,2,3,6-tetrahydropyridine
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4,5-Dichloro-1,2,3,6-tetrahydropyridine
Reactant of Route 4
4,5-Dichloro-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4,5-Dichloro-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4,5-Dichloro-1,2,3,6-tetrahydropyridine

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